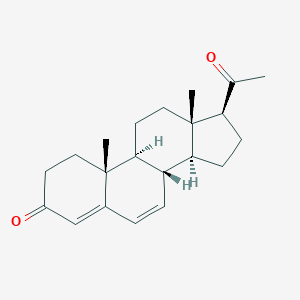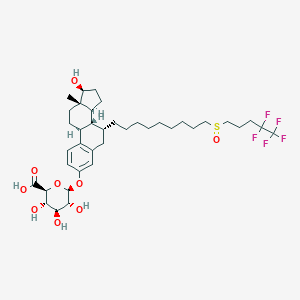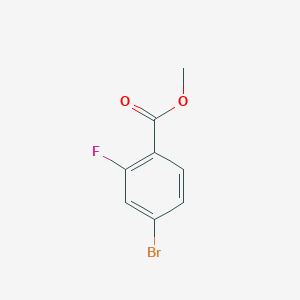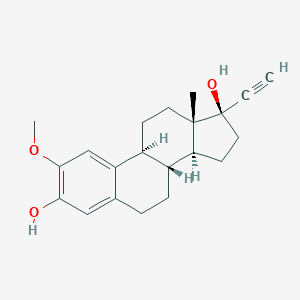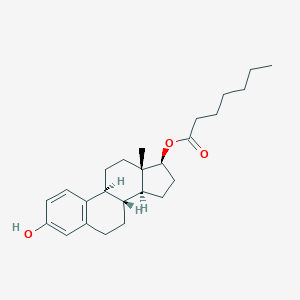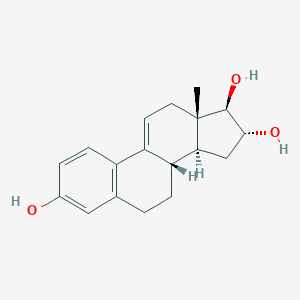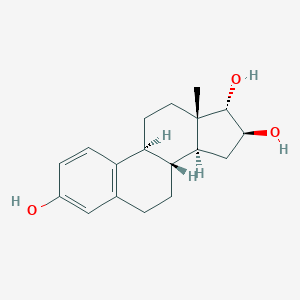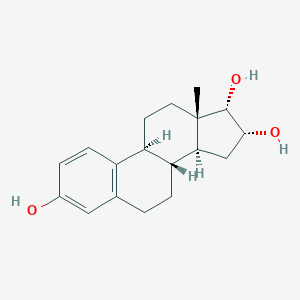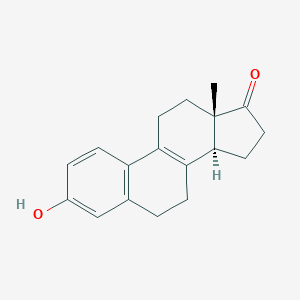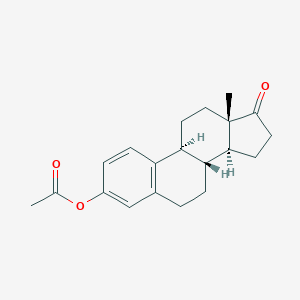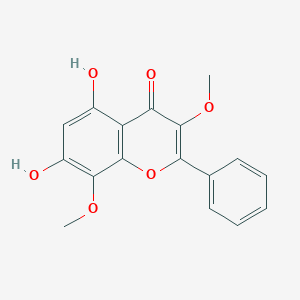
Gnaphaliin
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Gnaphaliin has several scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Medicine: Studied for its potential use in treating asthma, bronchitis, and other respiratory conditions.
Mecanismo De Acción
Target of Action:
Gnaphaliin A and B are flavones derived from the n-hexane extract of Gnaphalium liebmannii Sch. Bp ex Klatt, a medicinal plant used in Mexican traditional medicine for treating respiratory diseases . The primary targets of gnaphaliins are phosphodiesterases (PDEs).
Mode of Action:
Gnaphaliins exert their relaxant effect on smooth muscle, specifically in guinea-pig trachea and rat aorta, through inhibition of PDEs. Here’s how it works:
- Binding Site : Docking analysis reveals that gnaphaliins bind to the same catalytic site as sildenafil (a well-known PDE inhibitor) at PDE type 5 . This binding specificity contributes to their efficacy.
Action Environment:
Environmental factors (eg, pH, temperature, oxygen levels) can influence this compound stability, efficacy, and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gnaphaliin A and B can be isolated from the n-hexane extract of Gnaphalium liebmannii through bioguided fractionation. The process involves the use of high-performance liquid chromatography (HPLC) for the simultaneous determination and quantification of these compounds . The HPLC separation is performed on an Inertsil ODS-3 column with an isocratic mobile phase of aqueous orthophosphoric acid, methanol, and acetonitrile .
Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound. The primary source remains the extraction from the Gnaphalium liebmannii plant. The extraction process involves the use of solvents like n-hexane, followed by purification using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Gnaphaliin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups present in the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Comparación Con Compuestos Similares
Aminophylline: A well-known relaxant drug used to treat bronchial asthma and chronic obstructive pulmonary disease.
Sildenafil: A phosphodiesterase type 5 inhibitor used to treat erectile dysfunction.
Comparison:
Gnaphaliin vs. Aminophylline: this compound A and B have shown more potent relaxant properties than aminophylline in guinea pig trachea models.
This compound vs. Sildenafil: While this compound is less potent than sildenafil in relaxing smooth muscle, it exhibits similar mechanisms of action by inhibiting phosphodiesterase type 5.
This compound’s unique combination of smooth muscle relaxant properties and phosphodiesterase inhibition makes it a compound of significant interest in pharmacological research.
Propiedades
IUPAC Name |
5,7-dihydroxy-3,8-dimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-15-11(19)8-10(18)12-13(20)17(22-2)14(23-16(12)15)9-6-4-3-5-7-9/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQLBLNRUZULFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1OC(=C(C2=O)OC)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318317 | |
| Record name | Gnaphaliin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gnaphaliin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33803-42-8 | |
| Record name | Gnaphaliin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33803-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gnaphaliin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gnaphaliin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174 - 175 °C | |
| Record name | Gnaphaliin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Gnaphaliin and where is it found?
A1: this compound is a common name used for two structurally similar flavones: This compound A (5,7-dihydroxy-3,8-dimethoxyflavone) and This compound B (3,5-dihydroxy-7,8-dimethoxyflavone). They have been isolated from various plants in the Asteraceae family, including Gnaphalium liebmannii [, ] and Pseudognaphalium liebmannii [].
Q2: What are the traditional medicinal uses of plants containing this compound A and B?
A2: Inflorescences of plants like Gnaphalium liebmannii (commonly called "Gordolobo") and Pseudognaphalium liebmannii are used in traditional Mexican medicine to treat respiratory ailments, including asthma [, ].
Q3: How do this compound A and B exert their relaxant effects on airway smooth muscle?
A3: Research suggests that both this compound A and B act as phosphodiesterase (PDE) inhibitors [, ]. By inhibiting PDEs, these compounds likely increase intracellular cyclic nucleotide levels, leading to smooth muscle relaxation in the trachea [, ].
Q4: What is the molecular formula and weight of this compound A?
A4: this compound A (5,7-dihydroxy-3,8-dimethoxyflavone) has the molecular formula C17H14O6 and a molecular weight of 314.28 g/mol.
Q5: What analytical methods are used to quantify this compound A and B in plant material?
A7: High-performance liquid chromatography (HPLC) coupled with a photodiode array detector (PDAD) has been successfully employed to quantify both this compound A and B in the inflorescences of Gnaphalium liebmannii [].
Q6: Has the 13C NMR spectrum of any this compound derivative been reported?
A8: Yes, the 13C NMR spectrum for this compound 7-methyl ether has been reported and assigned based on XCORFE and HETCOR studies []. These studies also suggested a need for revision in the assignments of other 5-hydroxy-3,7,8-trimethoxyflavones like flindulatin and ternatin [].
Q7: Beyond bronchodilation, what other biological activities have been reported for this compound A?
A9: this compound A has demonstrated fungitoxic activity against Botrytis cinerea, inhibiting mycelial growth and conidial germination. It also exhibits a pro-oxidant effect, potentially contributing to its antifungal properties [].
Q8: Have there been any computational studies on this compound?
A11: Yes, in silico studies have identified this compound as a potential inhibitor of human phosphoglycerate mutase 1 (PGAM1), an enzyme implicated in cancer progression []. Further research is needed to validate these findings experimentally.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B195114.png)
